molecular formula C23H27NO6 B14937478 trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B14937478
M. Wt: 413.5 g/mol
InChI Key: CIPDGAJKNINTBP-UHFFFAOYSA-N
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Description

4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety linked to a cyclohexane carboxylic acid group through a propanamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves a multi-step process. The initial step often includes the preparation of the cyclopenta[c]chromen core, which can be achieved through cyclization reactions of appropriate precursors. This is followed by the introduction of the propanamido group through amide bond formation. The final step involves the attachment of the cyclohexane carboxylic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific structural features, which allow it to interact with a wide range of molecular targets

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H27NO6/c1-13(21(25)24-12-14-5-7-15(8-6-14)22(26)27)29-16-9-10-18-17-3-2-4-19(17)23(28)30-20(18)11-16/h9-11,13-15H,2-8,12H2,1H3,(H,24,25)(H,26,27)

InChI Key

CIPDGAJKNINTBP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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